molecular formula C17H16BrN3O3 B6475806 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640979-07-1

4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No. B6475806
CAS RN: 2640979-07-1
M. Wt: 390.2 g/mol
InChI Key: YQLUEWVGPBMOIR-UHFFFAOYSA-N
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Description

4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, also known as 4-BPA, is an organic compound with potential applications in a variety of scientific fields. It is a member of the pyridine carboxamide family, and has been studied for its ability to form hydrogen bonds, which can be used to create a range of materials with different properties. In addition, 4-BPA has been explored for its ability to form coordination complexes, which can be used for a variety of purposes, such as catalysis and drug delivery.

Scientific Research Applications

4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been explored for its ability to form hydrogen bonds, which can be used to create a range of materials with different properties. In addition, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been used to create coordination complexes, which can be used for a variety of purposes, such as catalysis and drug delivery. It has also been studied for its potential use in organic photovoltaics, as well as its ability to act as a catalyst for organic transformations.

Mechanism of Action

The mechanism of action of 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which allows it to form coordination complexes with other molecules. This, in turn, allows it to form hydrogen bonds, which can be used to create a range of materials with different properties. In addition, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been shown to act as a catalyst for organic transformations, such as the oxidation of alcohols and the reduction of nitro compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide are not yet fully understood. However, it has been shown to have significant effects on the activity of enzymes and other proteins. For example, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been found to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide in laboratory experiments include its ability to form hydrogen bonds, its ability to form coordination complexes, and its ability to act as a catalyst for organic transformations. In addition, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is relatively stable, making it suitable for long-term storage. However, there are several potential limitations to using 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide in laboratory experiments. For example, the compound is not water soluble, which can limit its use in aqueous solutions. In addition, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is sensitive to light and air, which can reduce its effectiveness in certain experiments.

Future Directions

There are a variety of potential future directions for 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide research. One potential direction is the development of new materials based on 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, such as organic photovoltaics and drug delivery systems. In addition, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide could be explored for its potential applications in biocatalysis, as well as its ability to act as a catalyst for organic transformations. Additionally, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide could be studied for its potential use in drug development, as well as its ability to interact with proteins and other molecules in the body. Finally, 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide could be explored for its potential applications in the field of nanotechnology, such as the creation of nanomaterials and nanodevices.

Synthesis Methods

4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromophenylacetyl chloride with 1-azetidine-3-carboxylic acid in the presence of pyridine. This reaction yields 4-({1-[2-(2-bromophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, along with other byproducts. The reaction is usually conducted in an inert atmosphere, such as nitrogen, and is typically carried out at room temperature or slightly higher. The reaction can be further optimized by varying the reaction conditions, such as temperature and pH, as well as the concentrations of the reactants.

properties

IUPAC Name

4-[1-[2-(2-bromophenyl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c18-14-4-2-1-3-11(14)7-16(22)21-9-13(10-21)24-12-5-6-20-15(8-12)17(19)23/h1-6,8,13H,7,9-10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLUEWVGPBMOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Br)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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